methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines
Preparation Methods
The synthesis of methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-b]pyridines and their derivatives Compared to these, methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate may exhibit unique properties due to its specific functional groups and molecular structure
Properties
IUPAC Name |
methyl 7-chloro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIVLCQUKIAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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